molecular formula C9H6F3NS B13146879 4-(Trifluoromethyl)benzo[b]thiophen-3-amine

4-(Trifluoromethyl)benzo[b]thiophen-3-amine

Cat. No.: B13146879
M. Wt: 217.21 g/mol
InChI Key: YTADTEAQNCWATK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[b]thiophen-3-amine is an organic compound with the molecular formula C9H6F3NS. It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzo[b]thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)benzo[b]thiophen-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

4-(trifluoromethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)5-2-1-3-7-8(5)6(13)4-14-7/h1-4H,13H2

InChI Key

YTADTEAQNCWATK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2N)C(F)(F)F

Origin of Product

United States

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